molecular formula C9H11BrN2O3 B13931033 Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13931033
M. Wt: 275.10 g/mol
InChI Key: KTYLJMMCEHUWGW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered significant interest in various fields of research and industry This compound is known for its unique structural features, which include a bromine atom, an oxetane ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a pyrazole derivative, followed by the introduction of the oxetane ring and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-bromo-1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    3-bromo-1-(oxetan-3-yl)-1H-pyrazole: Lacks the ethyl ester group, which may affect its reactivity and applications.

    Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the oxetane ring, which may influence its chemical properties and biological activities.

    Ethyl 1-(oxetan-3-yl)-1H-pyrazole-4-carboxylate:

The unique combination of the bromine atom, oxetane ring, and pyrazole ring in this compound contributes to its distinct chemical properties and wide range of applications in scientific research.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

ethyl 3-bromo-1-(oxetan-3-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C9H11BrN2O3/c1-2-15-9(13)7-3-12(11-8(7)10)6-4-14-5-6/h3,6H,2,4-5H2,1H3

InChI Key

KTYLJMMCEHUWGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)C2COC2

Origin of Product

United States

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